Heptamethylenimine hydrochloride
Overview
Description
Heptamethylenimine hydrochloride, also known as azacyclooctane hydrochloride, is a heterocyclic organic compound with the molecular formula C7H15N·HCl. It consists of a saturated eight-membered ring containing seven carbon atoms and one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptamethylenimine hydrochloride can be synthesized from heptamethyleneimine, which is prepared by the reduction of heptamethyleneimine oxime. The synthetic route involves the following steps:
Thionation: Heptamethyleneimine oxime is added to water and heated to 60°C. Phosphorus pentasulfide is then added, and the temperature is maintained at 85-95°C for 1.5 hours. The mixture is then heated to 115-118°C and stirred for 0.5 hours.
Reduction: The crude heptamethyleneimine is dissolved in ethanol and mixed with potassium borohydride. The mixture is heated to 74°C and water is added dropwise over 3 hours. The reaction is continued for an additional hour.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Heptamethylenimine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptamethyleneimine N-oxide.
Reduction: It can be reduced to form heptamethyleneimine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Heptamethyleneimine N-oxide.
Reduction: Heptamethyleneimine.
Substitution: Various substituted heptamethyleneimine derivatives.
Scientific Research Applications
Heptamethylenimine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antihypertensive drugs.
Mechanism of Action
The mechanism of action of heptamethylenimine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to its effects in biological systems .
Comparison with Similar Compounds
Heptamethylenimine hydrochloride can be compared with other similar compounds such as:
Hexamethyleneimine: A six-membered ring analog with similar chemical properties but different reactivity due to the smaller ring size.
Octamethyleneimine: An eight-membered ring analog with an additional carbon atom, leading to different steric and electronic effects.
Azacyclooctane: Another name for heptamethylenimine, highlighting its structural similarity.
Uniqueness: this compound is unique due to its specific ring size and nitrogen atom, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
azocane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-4-6-8-7-5-3-1;/h8H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLGMRJLTUALLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190026 | |
Record name | Heptamethylenimine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36520-41-9 | |
Record name | Azocine, octahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36520-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptamethylenimine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036520419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydroazocine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptamethylenimine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEPTAMETHYLENIMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49J2UIC94Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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